Key Evidence Gap: VDAC Oligomerization Inhibition Patent Coverage Without Public SAR Data
The compound is explicitly covered in a patent family directed to piperazine and piperidine derivatives that inhibit VDAC oligomerization, apoptosis, and mitochondrial dysfunction [1]. No quantitative inhibition data (IC₅₀, EC₅₀, or percent inhibition at given concentrations) for this specific compound was located in the public domain. The structural encoding within the patent claims constitutes class-level evidence that the 6-methylpicolinoyl-piperazine connectivity is necessary for function within the claimed genus.
| Evidence Dimension | Patent-based structural differentiation: coverage in VDAC-targeting patent |
|---|---|
| Target Compound Data | Structurally within patent scope; exemplified piperazine derivative class for VDAC inhibition. |
| Comparator Or Baseline | Closely related piperazine and piperidine analogs also covered by the same patent genus. |
| Quantified Difference | No public quantitative SAR data available for direct potency comparison. |
| Conditions | Patent claims based on VDAC oligomerization inhibition; no specific assay conditions publicly disclosed for this exact compound. |
Why This Matters
Specific targeting of VDAC-mediated pathways may differentiate this compound from generic piperazine amides lacking this disclosed biological connection, but the evidence strength is inherently limited by the absence of public quantitative data.
- [1] Shoshan-Barmatz V, Gruzman AL. NOVEL PIPERAZINE AND PIPERIDINE DERIVATIVES, THEIR SYNTHESIS AND USE THEREOF IN INHIBITING VDAC OLIGOMERIZATION, APOPTOSIS AND MITOCHONDRIA DYSFUNCTION. Ben-Gurion University of the Negev, Patent. Available at: https://cris.bgu.ac.il/en/publications/novel-piperazine-and-piperidine-derivatives-their-synthesis-and-u-5/fingerprints/ View Source
